molecular formula C8H10BrClN2O B11857513 2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride

2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride

Cat. No.: B11857513
M. Wt: 265.53 g/mol
InChI Key: OIJUSPGAWKJDPS-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the bromopyridine moiety. One common method for synthesizing azetidines is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is known for its high regio- and stereoselectivity, making it an efficient method for constructing azetidine rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nucleophilic substitution reactions, reduction of β-lactams, or ring-opening of azabicyclobutanes .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to enhance the pharmacokinetic properties and metabolic stability of the compound . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride is unique due to its specific combination of the azetidine ring and the bromopyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H10BrClN2O

Molecular Weight

265.53 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-6-bromopyridine;hydrochloride

InChI

InChI=1S/C8H9BrN2O.ClH/c9-7-2-1-3-8(11-7)12-6-4-10-5-6;/h1-3,6,10H,4-5H2;1H

InChI Key

OIJUSPGAWKJDPS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=NC(=CC=C2)Br.Cl

Origin of Product

United States

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